2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid

Overview

Description

“2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid” is a derivative of Glycine . Glycine derivatives are known to be beneficial as ergogenic dietary substances . They influence the secretion of anabolic hormones, supply fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Molecular Structure Analysis

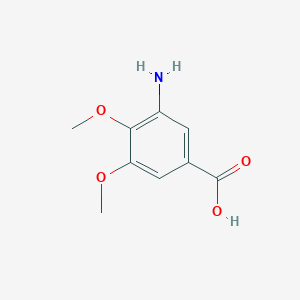

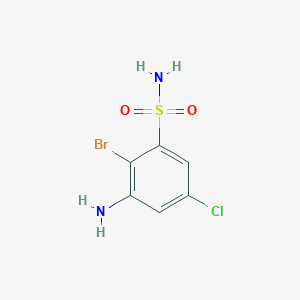

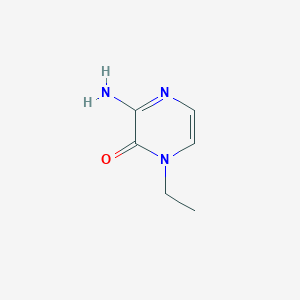

The molecular structure of “this compound” can be deduced from its name. It contains an amino group (-NH2), a 3-chlorophenyl group attached to the second carbon atom, and three fluorine atoms attached to the third carbon atom. The molecular weight is 185.61, and the molecular formula is C8H8ClNO2 .Scientific Research Applications

Synthesis and Structural Studies

The study by Şahin et al. (2014) focuses on the synthesis, spectroscopic, and structural analysis of compounds closely related to 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid, demonstrating the importance of such chemicals in understanding molecular interactions and frameworks, particularly in the context of hydrogen bonding and ring structure formation (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Analytical Methodologies

The work by Abe et al. (1996) on the rapid analysis of amino acid enantiomers through chiral-phase capillary gas chromatography illustrates the utility of derivatives of this compound in separating enantiomeric pairs of amino acids, highlighting the compound's role in advancing analytical chemistry techniques (Abe, Fujimoto, Nishiyama, Terada, & Nakahara, 1996).

Direct Synthesis of Amides

Lanigan et al. (2013) demonstrate an effective method for the direct amidation of carboxylic acids with amines using B(OCH2CF3)3, where derivatives of this compound can be used, illustrating its potential in simplifying synthetic procedures for amide formation (Lanigan, Starkov, & Sheppard, 2013).

Acid-Catalysed Cyclization

Schneider and Pook (1986) explore the acid-catalysed cyclization of compounds bearing resemblance to this compound, leading to the formation of various cyclic structures, which underscores the relevance of such chemicals in studying reaction mechanisms and synthetic pathways (Schneider & Pook, 1986).

Condensation Reactions

Sosnovskikh's (1998) research on the condensation of nitriles from polyhalogenated carboxylic acids presents another aspect of the utility of this compound derivatives in organic synthesis, particularly in the creation of chromanones and the exploration of reaction mechanisms involving enamines (Sosnovskikh, 1998).

Mechanism of Action

Target of Action

It is a derivative of glycine , a simple amino acid that acts as a neurotransmitter in the central nervous system, particularly in the spinal cord, brainstem, and retina .

Mode of Action

As a glycine derivative , it may interact with glycine receptors or other targets in the body. Glycine acts as an inhibitory neurotransmitter in the central nervous system, especially in the spinal cord . It may also influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Biochemical Pathways

Given its relation to glycine , it may be involved in the glycine-serine-threonine metabolism pathway or the glycine, serine and threonine metabolism pathway .

Pharmacokinetics

As a glycine derivative , its bioavailability may be influenced by factors such as its absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion through the kidneys .

Result of Action

As a glycine derivative , it may have effects on neurotransmission, hormone secretion, and muscle function .

properties

IUPAC Name |

2-amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c10-6-3-1-2-5(4-6)8(14,7(15)16)9(11,12)13/h1-4H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMBOQZZSHPESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(=O)O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B1529349.png)

![3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid](/img/structure/B1529350.png)

![tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1529358.png)

![[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine](/img/structure/B1529364.png)

![2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid](/img/structure/B1529366.png)

![(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B1529370.png)